1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene is a synthetic organic compound characterized by the presence of three chlorine atoms, a fluoroethoxy group, and a nitrophenoxy group attached to a benzene ring. This compound is part of the broader class of chlorobenzenes, which are known for their diverse applications in industrial and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene typically involves multiple steps, starting with the chlorination of benzene to form 1,3,5-trichlorobenzene. This intermediate is then subjected to further reactions to introduce the fluoroethoxy and nitrophenoxy groups. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by controlled reactions to introduce the additional functional groups. The use of advanced catalytic systems and optimized reaction conditions ensures high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Reduction: Conversion of the nitro group to an amine group.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Scientific Research Applications
1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and fluoroethoxy groups can influence its binding affinity and activity. The pathways involved may include inhibition or activation of certain biochemical processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trichlorobenzene: Another isomer with different positions of chlorine atoms.
1,2,4-Trichlorobenzene: Differently substituted chlorobenzene with distinct properties.
2,4-Dichloro-1-nitrobenzene: Similar nitro-substituted chlorobenzene.
Uniqueness
1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
60775-33-9 |
---|---|
Molecular Formula |
C14H9Cl3FNO4 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
1,3,5-trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene |
InChI |
InChI=1S/C14H9Cl3FNO4/c15-8-5-10(16)14(11(17)6-8)23-9-1-2-12(19(20)21)13(7-9)22-4-3-18/h1-2,5-7H,3-4H2 |
InChI Key |
WWSHLXGICWNNHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)Cl)OCCF)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.